Cas no 940284-98-0 (Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate)

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate structure
940284-98-0 structure
Product Name:Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Número CAS:940284-98-0
MF:C19H31BN4O4
Megavatios:390.284844636917
MDL:MFCD07781250
CID:839810
PubChem ID:46739020
Update Time:2025-09-28

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
    • 2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
    • 2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
    • tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
    • tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
    • 1,1-dimethylethyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-1-piperazinecarboxylate
    • 2-(2-CHLORO-BENZOYL)-3-OXO-BUTYRIC ACID METHYL
    • 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
    • 2-4-(N-Boc-piperazine-1-yl)pyrimidine-5-boronic acid pinacol
    • YODSUBUWTUTLAZ-UHFFFAOYSA-N
    • ZXBA000741
    • DTXSID50674659
    • AB42667
    • AKOS015960236
    • TERT-BUTYL 4-[5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE
    • CS-0030623
    • W16862
    • DS-17493
    • SCHEMBL1075234
    • SY036571
    • 940284-98-0
    • 2-(4-Boc-1-piperazinyl)pyrimidine-5-boronic Acid Pinacol Ester
    • tert-Butyl4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
    • C19H31BN4O4
    • DA-40317
    • Z2044810474
    • EN300-7370394
    • MFCD07781250
    • 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester, AldrichCPR
    • Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
    • MDL: MFCD07781250
    • Renchi: 1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3
    • Clave inchi: YODSUBUWTUTLAZ-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCN(C2N=CC(B3OC(C)(C)C(C)(C)O3)=CN=2)CC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 390.24400
  • Masa isotópica única: 390.2438356g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 4
  • Complejidad: 549
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 77

Propiedades experimentales

  • PSA: 77.02000
  • Logp: 1.83580

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
  • Código de categoría de peligro: 25
  • Instrucciones de Seguridad: 45
  • Señalización de mercancías peligrosas: T

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B663205-100mg
2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
940284-98-0
100mg
$ 52.00 2023-09-08
TRC
B663205-250mg
2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
940284-98-0
250mg
$ 98.00 2023-09-08
TRC
B663205-500mg
2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
940284-98-0
500mg
$ 138.00 2023-09-08
Ambeed
A567946-100mg
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
100mg
$13.0 2025-04-15
Ambeed
A567946-250mg
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
250mg
$19.0 2025-04-15
Ambeed
A567946-1g
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
1g
$24.0 2025-04-15
Ambeed
A567946-5g
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
5g
$101.0 2025-04-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230108-250mg
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
250mg
¥46.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230108-1g
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
1g
¥113.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230108-5g
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
940284-98-0 98%
5g
¥500.0 2024-04-17

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ;  24 h, 90 °C
Referencia
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; Liu, Wei-Gang; Tung, Chen-Ho ; Wu, Li-Zhu ; Cong, Huan, Organic Letters, 2019, 21(20), 8158-8163

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  rt → 85 °C; overnight, 85 °C
Referencia
Preparation of substituted indole compound as 5-hydroxytryptamine reuptake inhibitor
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 145 °C
Referencia
Improvement of aqueous solubility of lapatinib-derived analogues: identification of a quinolinimine lead for human African trypanosomiasis drug development
Bachovchin, Kelly A.; Sharma, Amrita; Bag, Seema; Klug, Dana M.; Schneider, Katherine M.; et al, Journal of Medicinal Chemistry, 2019, 62(2), 665-687

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  25 °C; 6 h, 100 °C; 100 °C → 25 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  25 °C; 6 h, 80 - 90 °C; 90 °C → 25 °C
Referencia
Preparation of benzothiazoles and aza-analogues as antibacterial agents
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  4 h, 80 °C; overnight, 100 °C
Referencia
Preparation of pyrazolopyrimidine derivatives or analogs thereof as CCR4 function modulators
, Japan, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ;  3 h, 80 °C
Referencia
Heterobifunctional compounds for degradation of tropomyosin receptor kinase and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  17 h, 120 °C
Referencia
Preparation of thiazolidine derivatives as Pim inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ;  30 h, rt
Referencia
Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism
Larsen, Matthew A.; Hartwig, John F., Journal of the American Chemical Society, 2014, 136(11), 4287-4299

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  overnight, 95 °C
Referencia
Preparation of azaindoles as aurora kinase inhibitors for the treatment of cancer
, United States, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 90 °C
Referencia
Preparation of substituted imidazo[1,2-a]pyridin-3-amines as autotaxin inhibitors
, United States, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 100 °C
Referencia
Preparation of triazole-based compounds as nuclear export protein inhibitor
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  16 h, 70 °C
Referencia
Preparation of substituted nitrogen containing heterocyclic derivatives useful as PCSK9 inhibitors for the treatment of hyperlipidemia
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ;  1 h, 30 °C
Referencia
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; Ukigai, Satoshi; Ito, Hajime, Chemical Science, 2015, 6(5), 2943-2951

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, 120 °C
Referencia
Preparation of heterocyclic compounds as CCR4 or TARC and/or MDC function regulators
, Japan, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  5 h, rt → 100 °C
Referencia
Preparation of condensed thiazoles as antibacterial agents
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
Referencia
Preparation of substituted pyrazolo[1,5-a]pyridines as inhibitors of FGFR tyrosine kinases for the treatment of FGFRs-mediated diseases
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
Preparation of indazolones as modulators of TNF signaling
, World Intellectual Property Organization, , ,

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Raw materials

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Preparation Products

Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:940284-98-0)Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Número de pedido:A849900
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:27
Precio ($):413.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:940284-98-0)Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
A849900
Pureza:99%
Cantidad:25g
Precio ($):413.0